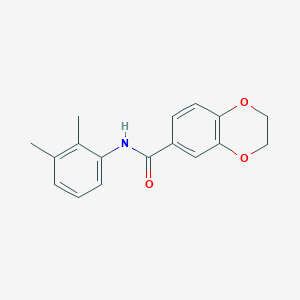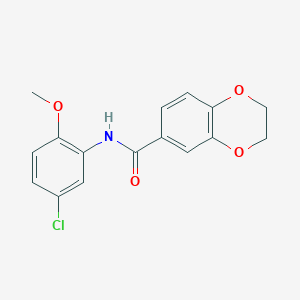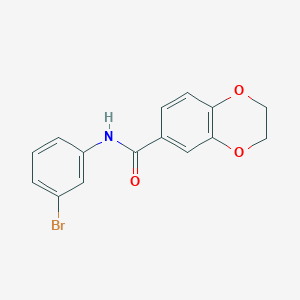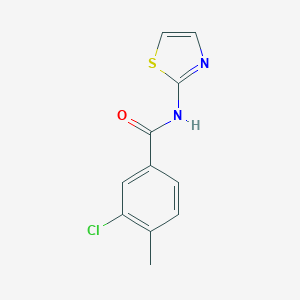![molecular formula C17H15ClN2O3S B251748 Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MCCB belongs to the class of thioamide compounds and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and also inhibit the NF-κB pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects, including its ability to inhibit inflammation, reduce oxidative stress, and induce apoptosis in cancer cells. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate in lab experiments is its ability to inhibit inflammation and reduce oxidative stress, which can be useful in studying various diseases. However, one of the limitations of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, including its use as a potential drug candidate for various diseases. Further studies are needed to fully understand the mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and its potential side effects. Additionally, studies are needed to optimize the synthesis method of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and improve its yield and purity.
Synthesemethoden
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate, followed by the reaction with methyl 4-aminobenzoate. Another method involves the reaction of 4-chlorobenzoyl isothiocyanate with methyl 4-aminobenzoate. These methods have been extensively studied and optimized for their efficiency and yield.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of applications in scientific research, including its use as a potential drug candidate for various diseases. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C17H15ClN2O3S |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
methyl 4-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-16(22)12-4-8-14(9-5-12)19-17(24)20-15(21)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,24) |
InChI-Schlüssel |
LCKFJCKTZWKXSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)